molecular formula C17H12N2O2 B14615103 Benzonitrile, 4,4'-(1-hydroxy-3-oxo-1,3-propanediyl)bis- CAS No. 58949-72-7

Benzonitrile, 4,4'-(1-hydroxy-3-oxo-1,3-propanediyl)bis-

Cat. No.: B14615103
CAS No.: 58949-72-7
M. Wt: 276.29 g/mol
InChI Key: CSGBGYJVJGIMTF-UHFFFAOYSA-N
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Description

Benzonitrile, 4,4’-(1-hydroxy-3-oxo-1,3-propanediyl)bis- is a chemical compound with the molecular formula C_16H_10N_2O_3 It is known for its unique structure, which includes two benzonitrile groups connected by a 1-hydroxy-3-oxo-1,3-propanediyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzonitrile, 4,4’-(1-hydroxy-3-oxo-1,3-propanediyl)bis- typically involves the reaction of benzonitrile with a suitable reagent that introduces the 1-hydroxy-3-oxo-1,3-propanediyl linker. One common method involves the use of a Friedel-Crafts acylation reaction, where benzonitrile reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl_3). The reaction conditions usually require an inert atmosphere and a temperature range of 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods

In an industrial setting, the production of Benzonitrile, 4,4’-(1-hydroxy-3-oxo-1,3-propanediyl)bis- may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4,4’-(1-hydroxy-3-oxo-1,3-propanediyl)bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH_4) can convert the nitrile groups to primary amines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrile groups, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO_4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH_4) in anhydrous ether.

    Substitution: Ammonia (NH_3) or primary amines in the presence of a base.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Primary amines.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Benzonitrile, 4,4’-(1-hydroxy-3-oxo-1,3-propanediyl)bis- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzonitrile, 4,4’-(1-hydroxy-3-oxo-1,3-propanediyl)bis- involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitrile groups can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The hydroxy and oxo groups in the linker region may also participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile, 4-hydroxy-: Similar structure but lacks the 1-hydroxy-3-oxo-1,3-propanediyl linker.

    Benzonitrile, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-: Contains tert-butyl groups, which provide different steric and electronic properties.

    4-Hydroxy-3-methoxybenzonitrile: Contains a methoxy group, which influences its reactivity and solubility.

Uniqueness

Benzonitrile, 4,4’-(1-hydroxy-3-oxo-1,3-propanediyl)bis- is unique due to its specific linker structure, which imparts distinct chemical and physical properties

Properties

CAS No.

58949-72-7

Molecular Formula

C17H12N2O2

Molecular Weight

276.29 g/mol

IUPAC Name

4-[3-(4-cyanophenyl)-1-hydroxy-3-oxopropyl]benzonitrile

InChI

InChI=1S/C17H12N2O2/c18-10-12-1-5-14(6-2-12)16(20)9-17(21)15-7-3-13(11-19)4-8-15/h1-8,16,20H,9H2

InChI Key

CSGBGYJVJGIMTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C(CC(=O)C2=CC=C(C=C2)C#N)O

Origin of Product

United States

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